Methyl 5-sulfamoylthiophene-2-carboxylate
Overview
Description
Methyl 5-sulfamoylthiophene-2-carboxylate is a chemical compound with the molecular formula C6H7NO4S2 and a molecular weight of 221.25 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-sulfamoylthiophene-2-carboxylate typically involves the reaction of thiophene derivatives with sulfonamide and esterification agents. One common method includes the reaction of 5-sulfamoylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-sulfamoylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 5-sulfamoylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of methyl 5-sulfamoylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate: Lacks the sulfonamide group, making it less versatile in certain reactions.
5-Sulfamoylthiophene: Does not have the ester group, which limits its applications in esterification reactions.
Methyl 2-thiophenecarboxylate: Similar structure but lacks the sulfonamide group, affecting its reactivity and applications
Uniqueness
Methyl 5-sulfamoylthiophene-2-carboxylate is unique due to the presence of both the sulfonamide and ester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industrial settings .
Properties
IUPAC Name |
methyl 5-sulfamoylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMOJFQLKDRNDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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